3-{[(7-Chloro-4-quinolyl)sulfanyl]methyl}isoxazole
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Overview
Description
3-{[(7-Chloro-4-quinolyl)sulfanyl]methyl}isoxazole is a heterocyclic compound that combines the structural features of quinoline and isoxazole
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The quinoline moiety can be introduced through nucleophilic substitution reactions involving 7-chloro-4-quinoline derivatives .
Industrial Production Methods
Industrial production of this compound may involve the use of metal-free synthetic routes to minimize costs and environmental impact. Techniques such as microwave-assisted synthesis and the use of green solvents are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{[(7-Chloro-4-quinolyl)sulfanyl]methyl}isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under conditions such as reflux or microwave irradiation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and isoxazole derivatives.
Scientific Research Applications
3-{[(7-Chloro-4-quinolyl)sulfanyl]methyl}isoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{[(7-Chloro-4-quinolyl)sulfanyl]methyl}isoxazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes such as DNA replication and protein synthesis.
Pathways Involved: It can inhibit the activity of enzymes like topoisomerases and kinases, leading to the disruption of cellular functions and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline moiety and have similar biological activities.
Isoxazole Derivatives: Isoxazole-based compounds such as isoxazole-4-carbaldehyde have similar chemical properties and applications.
Uniqueness
3-{[(7-Chloro-4-quinolyl)sulfanyl]methyl}isoxazole is unique due to its combined structural features of quinoline and isoxazole, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C13H9ClN2OS |
---|---|
Molecular Weight |
276.74 g/mol |
IUPAC Name |
3-[(7-chloroquinolin-4-yl)sulfanylmethyl]-1,2-oxazole |
InChI |
InChI=1S/C13H9ClN2OS/c14-9-1-2-11-12(7-9)15-5-3-13(11)18-8-10-4-6-17-16-10/h1-7H,8H2 |
InChI Key |
NUTYLLFPZZANJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)SCC3=NOC=C3 |
Origin of Product |
United States |
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